3-(1-(Ethylamino)cyclohexyl)phenol
Overview
Description
“3-[1-(Ethylamino)cyclohexyl]phenol”, also known as 3-hydroxy PCE (hydrochloride), is an analytical reference standard categorized as an arylcyclohexylamine . It’s a crystalline solid with a molecular formula of C14H21NO and a molecular weight of 219.323 . This compound is intended for research and forensic applications .
Molecular Structure Analysis
The molecular structure of “3-[1-(Ethylamino)cyclohexyl]phenol” consists of a phenol group attached to a cyclohexyl group, which is further attached to an ethylamino group . The exact mass of the compound is 219.162314 g/mol .Physical and Chemical Properties Analysis
“3-[1-(Ethylamino)cyclohexyl]phenol” is a crystalline solid . It has a molecular formula of C14H21NO and a molecular weight of 219.323 .Scientific Research Applications
Catalytic Applications
Selective Hydrogenation of Phenol Derivatives : Research demonstrates that catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride are highly active in promoting selective formation of cyclohexanone from phenol derivatives under atmospheric pressure in aqueous media. This is crucial for manufacturing polyamides in the chemical industry (Wang et al., 2011).
Cyclohexene Oxidation Catalysis : Iron(II) and cobalt(II) phthalocyanine complexes show promise as catalysts for cyclohexene oxidation. These complexes can selectively oxidize cyclohexene, yielding different oxidation products based on the type of oxidant used (Saka et al., 2013).
Analytical and Characterization Studies
Ligand Synthesis and Metal Ion Coordination : New ligands like 2,6-bis{[bis-(2-aminoethyl)ethylamino]methyl}phenol show interesting acid-base and coordination properties towards Cu(II), Zn(II), and Cd(II) ions. These ligands can form stable mono- and dinuclear complexes, which are significant for understanding metal ion coordination (Ambrosi et al., 2003).
Proton Transfer in Schiff Bases : Schiff bases like 4-chloro-2-(1-ethylimino-ethyl)-5-methyl-phenol undergo proton transfer processes in their molecular structures. The study of these processes is vital for understanding their chemical properties and reactions (Filarowski et al., 2002).
Chemical Synthesis and Reactions
Catalytic Asymmetric Dearomatization : Studies on catalytic asymmetric dearomatization (CADA) of phenol derivatives provide insights into creating highly functionalized cyclohexadienones. This process is challenging due to the need to control selectivity while overcoming loss of aromaticity (Wu et al., 2016).
Synthesis of Enaminones and Anticonvulsant Evaluation : The synthesis of enaminones, including ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding derivatives, was studied for potential anticonvulsant activity. Understanding the structural and functional roles of these compounds contributes to medical chemistry (Eddington et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-[1-(ethylamino)cyclohexyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12/h6-8,11,15-16H,2-5,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKNPNLBFHVMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343068 | |
Record name | 3-[1-(Ethylamino)cyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243815-20-3 | |
Record name | 3-HO-Pce | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(Ethylamino)cyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-(ETHYLAMINO)CYCLOHEXYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB7HFF5XW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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